

Technical Support Center: ZAP-180013 Lot-to-Lot Variability Assessment

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Compound of Interest		
Compound Name:	ZAP-180013	
Cat. No.:	B1683543	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and managing lot-to-lot variability of **ZAP-180013**, a ZAP-70 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ZAP-180013 and what is its mechanism of action?

A1: **ZAP-180013** is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), with an IC50 of 1.8 µM.[1][2] It functions by inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[3][4][5] This disruption of the ZAP-70 and T-cell antigen receptor interaction is key to its inhibitory effect on T-cell signaling.[2][5] ZAP-70 is a critical enzyme in the T-lymphocyte signaling pathway, and its misregulation can lead to immune-related diseases.[5]

Q2: What is lot-to-lot variability and why is it a concern?

A2: Lot-to-lot variability refers to the differences in the analytical performance or physical properties of a reagent from one manufacturing batch to the next.[6] For a compound like **ZAP-180013**, this could manifest as variations in purity, concentration, or biological activity. Such inconsistencies can lead to unreliable and irreproducible experimental results, potentially impacting research findings and drug development timelines.[7]



Q3: What are the potential causes of lot-to-lot variability in ZAP-180013?

A3: The causes of lot-to-lot variation can stem from the manufacturing process, transportation and storage conditions, or laboratory handling.[6] For **ZAP-180013**, this could include slight changes in the synthesis process, differences in the purity of starting materials, or exposure to adverse environmental conditions during shipping or storage.

Q4: How can I assess the lot-to-lot variability of **ZAP-180013**?

A4: A systematic approach is recommended. This typically involves comparing the performance of a new lot against a previously validated or "golden" lot. Key parameters to evaluate include physical characteristics (e.g., solubility, appearance), chemical purity (e.g., via HPLC), and biological activity (e.g., in a ZAP-70 inhibition assay).[7]

Troubleshooting Guide

This guide addresses specific issues that may arise due to lot-to-lot variability of **ZAP-180013**.

Troubleshooting & Optimization

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Observed Issue	Potential Cause (Lot-to-Lot Variability Related)	Recommended Action
Reduced or no inhibition of ZAP-70 activity in my assay.	Lower purity or degradation of the new ZAP-180013 lot.	1. Verify the purity of the new lot using HPLC (see Protocol 1). 2. Perform a dose-response experiment to determine the IC50 of the new lot and compare it to the expected value (see Protocol 2). 3. If the IC50 is significantly higher, contact the supplier for a replacement.
Inconsistent results between experiments using different lots.	Differences in the potency or concentration of the ZAP-180013 lots.	 Always qualify a new lot against a reference lot before use in critical experiments. Prepare stock solutions fresh from each lot and accurately determine their concentrations. If possible, use the same lot for the entirety of a single study.
Precipitation of ZAP-180013 in my stock solution or assay buffer.	Variations in the solubility of different lots.	1. Confirm the recommended solvent and maximum solubility from the supplier's technical data sheet. ZAP-180013 is soluble in DMSO.[1][3] 2. Test the solubility of the new lot at your desired concentration before preparing a large stock. 3. If solubility issues persist, consider slight adjustments to the solvent or sonication to aid dissolution.



Data Presentation: Hypothetical Lot Comparison

The following table summarizes hypothetical data from a comparative analysis of two different lots of **ZAP-180013**.

Parameter	Lot A (Reference)	Lot B (New)	Acceptance Criteria	Result
Appearance	White to off-white solid	White to off-white solid	Conforms to reference	Pass
Purity by HPLC (%)	99.2%	97.5%	≥ 98.0%	Fail
Solubility in DMSO	Soluble to 100 mM	Soluble to 100 mM	Soluble to ≥ 90 mM	Pass
IC50 in ZAP-70 Assay (μΜ)	1.85 μΜ	2.5 μΜ	± 20% of reference IC50	Fail

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Preparation of ZAP-180013 Standard: Accurately weigh and dissolve a reference standard of ZAP-180013 in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
- Preparation of Sample Solution: Prepare a solution of the new ZAP-180013 lot at the same concentration as the standard.
- HPLC Conditions:
 - \circ Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.



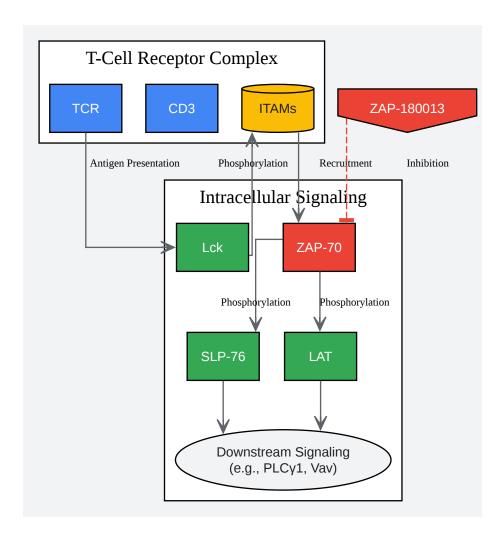
 Analysis: Inject equal volumes of the standard and sample solutions. Compare the peak areas to determine the purity of the new lot relative to the standard.

Protocol 2: ZAP-70 Inhibition Assay (Biochemical)

- Reagents: Recombinant ZAP-70 enzyme, a suitable peptide substrate, and ATP.
- Compound Preparation: Prepare a serial dilution of both the reference and new lots of ZAP-180013 in assay buffer.
- Assay Procedure:
 - Add ZAP-70 enzyme to a 96-well plate.
 - Add the diluted ZAP-180013 from both lots to the respective wells.
 - Incubate for 15 minutes at room temperature.
 - Initiate the kinase reaction by adding the peptide substrate and ATP.
 - Incubate for 60 minutes at 30°C.
 - Stop the reaction and measure the signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.
- Data Analysis: Plot the percentage of inhibition against the log concentration of ZAP-180013
 and fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.

Visualizations

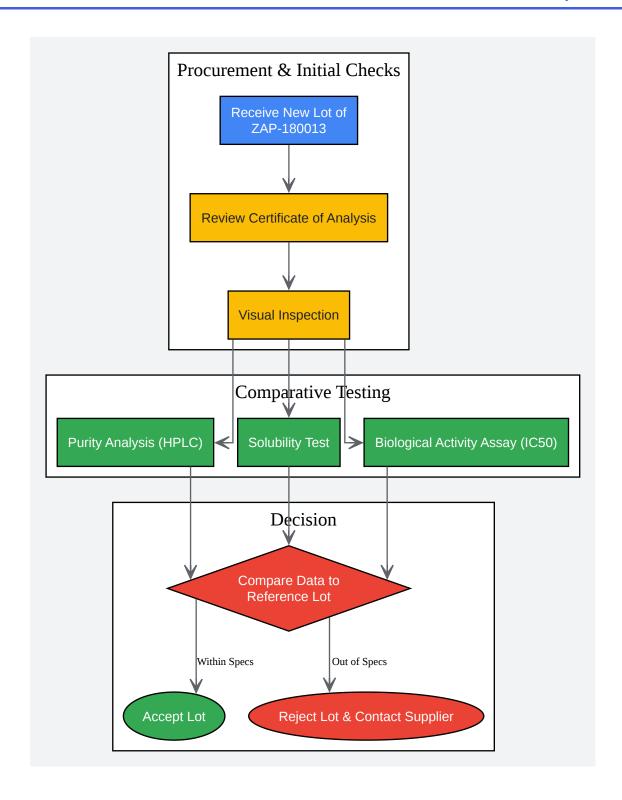




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Caption: ZAP-70 signaling pathway and the inhibitory action of **ZAP-180013**.





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Caption: Workflow for assessing lot-to-lot variability of **ZAP-180013**.



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